molecular formula C17H16N4O2 B14960659 N-(4,6-dimethylpyrimidin-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

N-(4,6-dimethylpyrimidin-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B14960659
M. Wt: 308.33 g/mol
InChI Key: JUPRBGTUJUERSD-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyrimidine ring, an oxazole ring, and a carboxamide group, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dimethylpyrimidine-2-amine with 5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid under suitable conditions to form the desired compound . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted oxazole derivatives with new functional groups replacing the carboxamide group.

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of dihydropteroate synthetase, thereby interfering with folate biosynthesis and exhibiting antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,6-dimethylpyrimidin-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is unique due to its specific combination of pyrimidine and oxazole rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C17H16N4O2/c1-10-9-11(2)19-17(18-10)20-16(22)14-12(3)23-21-15(14)13-7-5-4-6-8-13/h4-9H,1-3H3,(H,18,19,20,22)

InChI Key

JUPRBGTUJUERSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C)C

Origin of Product

United States

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